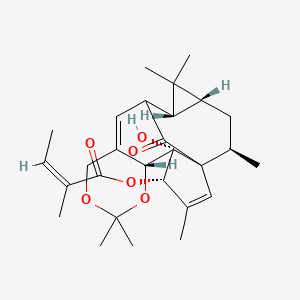

Ingenol-5,20-acetonide-3-O-angelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(4S,5S,6R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18?,19-,20+,22+,23-,27?,28-/m1/s1 |

InChI Key |

STFFIQHUWFISBB-CHVQNCSESA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=CC23[C@@]1([C@H]4C(=CC(C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ingenol-5,20-acetonide-3-O-angelate

Executive Summary

Ingenol-5,20-acetonide-3-O-angelate is a complex diterpenoid of the ingenane (B1209409) class, a family of compounds that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the natural sources, quantitative analysis, and isolation of this compound and its parent esters. It details the primary plant sources, presents available quantitative data for related ingenol (B1671944) compounds, outlines a representative experimental protocol for their extraction and isolation, and illustrates the biosynthetic pathway and a general isolation workflow. This document serves as a foundational resource for researchers engaged in the study and development of ingenane diterpenoids.

Natural Sources of Ingenol Esters

This compound is a derivative of ingenol, a tetracyclic diterpenoid alcohol. The natural sources of these compounds are primarily found within the large and chemically diverse Euphorbia genus (Euphorbiaceae family)[1][2][3][4]. The milky latex characteristic of these plants is particularly rich in a variety of ingenane and other diterpene esters[1][3].

While many commercial suppliers list this compound simply as a "natural product"[5][6][7], at least one specialized chemical provider explicitly identifies its source as the seeds of Euphorbia lathyris L. (Caper Spurge)[8].

Other prominent Euphorbia species are well-documented sources of the parent compound, ingenol, and its closely related ester, ingenol-3-angelate (also known as ingenol mebutate), which was formerly the active ingredient in the FDA-approved drug Picato® for actinic keratosis[9][10][11]. These species include:

-

Euphorbia peplus (Petty Spurge): The sap of this common weed is a well-known source of ingenol mebutate[9][11][12].

-

Euphorbia tirucalli (Pencil Cactus): The latex of this plant contains a variety of ingenane and tigliane-type diterpene esters[1][3][13].

-

Euphorbia myrsinites: This species has been identified as having one of the highest concentrations of total ingenol (measured after hydrolysis of its esters)[10][14].

The presence of different esters and derivatives can vary between species, indicating the potential for distinct "chemical races" within the Euphorbia genus[3].

Quantitative Analysis of Ingenol and its Esters

| Plant Species | Plant Part | Compound Measured | Concentration (Dry Weight) | Citation(s) |

| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547 mg/kg | [10][14] |

| Euphorbia tithymaloides 'Nanus' | Whole herb | Ingenol | 527.82 µmol/kg (approx. 183 mg/kg) | [14] |

| Euphorbia tithymaloides | Whole herb | Ingenol | 402.81 µmol/kg (approx. 140 mg/kg) | [14] |

| Euphorbia milii | Whole herb | Ingenol | 391.30 µmol/kg (approx. 136 mg/kg) | [14] |

| Euphorbia ammak | Whole herb | Ingenol | 379.75 µmol/kg (approx. 132 mg/kg) | [14] |

| Euphorbia trigona | Whole herb | Ingenol | 357.07 µmol/kg (approx. 124 mg/kg) | [14] |

| Euphorbia peplus | Aerial tissue | Ingenol-3-angelate | 1.1 mg/kg | [15] |

Biosynthesis of the Ingenane Core

The biosynthesis of the complex ingenane ring system is a multi-step enzymatic process. Research, particularly in Euphorbia lathyris, has elucidated a pathway that begins with the common diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[15]. The biosynthesis is understood to occur in two primary phases: a cyclase phase that constructs the carbon skeleton, followed by an oxidase phase that installs the various hydroxyl functionalities[16][17].

The key steps are:

-

Cyclization: Geranylgeranyl pyrophosphate is converted to the macrocyclic diterpene casbene .

-

Oxidation: Casbene undergoes regio-specific oxidation at the C9 and C5 positions, catalyzed by two distinct cytochrome P450 enzymes (CYP71D445 and CYP726A27, respectively)[15].

-

Rearrangement and Cyclization: An alcohol dehydrogenase (ADH) facilitates the dehydrogenation of the hydroxyl groups, which triggers a subsequent rearrangement and the unconventional ring closure to form jolkinol C , a lathyrane diterpene and a key intermediate[15].

-

Further Transformations: Jolkinol C is then believed to undergo further enzymatic modifications to form the characteristic ingenane skeleton of ingenol [15].

Caption: Simplified biosynthetic pathway of the ingenol core from GGPP.

Experimental Protocols: Extraction and Isolation

The following is a generalized protocol for the extraction, purification, and analysis of ingenol esters from Euphorbia plant material, based on methodologies described in the literature[3][10][14]. This protocol may require optimization depending on the specific species and target compound.

Materials and Reagents

-

Dried, powdered plant material (e.g., aerial parts, stems, or seeds)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (DCM, HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Ethyl Acetate (B1210297) (EtOAc, HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Water (Milli-Q or equivalent)

-

Formic Acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

UHPLC-MS/MS system

Extraction Procedure

-

Maceration: Weigh 10 g of dried, powdered plant material and transfer to a 250 mL Erlenmeyer flask. Add 100 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes at room temperature.

-

Extraction: Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol extract.

-

Re-extraction: Repeat the extraction process (steps 1-4) on the plant residue two more times to ensure complete extraction.

-

Concentration: Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

Liquid-Liquid Partitioning

-

Resuspend: Resuspend the crude extract in a 90:10 methanol/water solution.

-

Defatting: Perform liquid-liquid partitioning against an equal volume of hexane three times to remove nonpolar constituents like fats and sterols. Discard the hexane layers.

-

Fractionation: Adjust the methanol/water phase to a 50:50 ratio by adding water. Partition this solution against an equal volume of dichloromethane (DCM) three times. The ingenol esters will preferentially move into the DCM phase.

-

Concentration: Combine the DCM fractions and evaporate to dryness under reduced pressure. This yields a diterpene-enriched fraction.

Chromatographic Purification

-

Silica Gel Chromatography: Subject the diterpene-enriched fraction to column chromatography on silica gel. Elute with a gradient system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> EtOAc).

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with vanillin-sulfuric acid and heating to visualize diterpenoids.

-

Further Purification: Combine fractions containing compounds of interest. Further purification can be achieved using preparative HPLC or additional column chromatography steps with different solvent systems until the desired compound is isolated in pure form.

Analysis and Characterization

-

Quantification: A validated isotope-dilution UHPLC-MS/MS method is the standard for accurate quantification[10]. The analysis is typically performed after methanolysis of the purified fractions to convert all esters to the parent ingenol, which is then quantified against a labeled internal standard.

-

Structure Elucidation: The chemical structure of isolated compounds is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Caption: General experimental workflow for the isolation of ingenol esters.

References

- 1. Euphorbia tirucalli [prota.prota4u.org]

- 2. ijcrt.org [ijcrt.org]

- 3. On the active principles of the Euphorbiaceae, XII. Highly unsaturated irritant diterpene esters from Euphorbia tirucalli originating from Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. This compound | CAS:87980-68-5 | Manufacturer ChemFaces [chemfaces.com]

- 9. Euphorbia peplus - Wikipedia [en.wikipedia.org]

- 10. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. mecklenburghsquaregarden.org.uk [mecklenburghsquaregarden.org.uk]

- 13. Dual role of novel ingenol derivatives from Euphorbia tirucalli in HIV replication: inhibition of de novo infection and activation of viral LTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a key synthetic intermediate in the production of Ingenol (B1671944) Mebutate (Ingenol 3-angelate, PEP005). Ingenol Mebutate is a potent activator of Protein Kinase C (PKC) and is the active ingredient in FDA-approved treatments for actinic keratosis.[1][2][3][4] This document details the chemical properties, synthesis protocols, and biological significance of this compound and its derivatives.

Chemical Structure and Properties

This compound is a diterpenoid and a derivative of ingenol, a natural product found in the sap of plants from the Euphorbia genus.[2][5] The acetonide group serves as a protecting group for the 5- and 20-hydroxyls of the ingenol core during synthesis.[1][6][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H38O6 | [8][9][10] |

| Molecular Weight | 470.60 g/mol | [8][9] |

| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | [8] |

| CAS Number | 87980-68-5 | [8][10][11] |

| SMILES | C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C | [8] |

| InChIKey | STFFIQHUWFISBB-YCAZZORDSA-N | [8] |

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the semi-synthesis of Ingenol 3-angelate from the more readily available ingenol.[1][7] This synthetic strategy allows for the regioselective esterification of the 3-OH group.[1]

Experimental Protocol: Stereoconservative Angeloylation

A high-yielding method has been developed for the preparation of Ingenol 3-angelate via the Ingenol-5,20-acetonide intermediate, which avoids the isomerization of the angelate (Z-form) to the tiglate (E-form).[1][6]

Materials:

-

Ingenol-5,20-acetonide

-

Angelic anhydride (B1165640)

-

Solvent (e.g., Pyridine, CH2Cl2, THF)

-

Base (e.g., DMAP, LHMDS, NaHMDS, KHMDS)

Procedure:

-

Dissolve Ingenol-5,20-acetonide in the chosen solvent at room temperature.

-

If a base is used, add it to the solution. The choice of base and solvent significantly impacts the reaction's conversion rate and the ratio of angelate to tiglate.

-

Add angelic anhydride (typically 1.2-1.5 equivalents) to the reaction mixture.

-

Monitor the reaction progress using 1H NMR to determine conversion and the angelate/tiglate ratio.

Table 2: Summary of Reaction Conditions for Angeloylation

| Entry | Solvent | Base | Angelic Anhydride (equiv) | Conversion (%) | Angelate:Tiglate Ratio |

| 1 | Pyridine | Pyridine | 1.5 | 60 | 98:2 |

| 2 | CH2Cl2 | DMAP (1.5 equiv) | 1.5 | 80 | 98:2 |

| 3 | THF | LHMDS (1.15 equiv) | 1.2 | >95 | >98:2 |

| 4 | THF | NaHMDS (1.15 equiv) | 1.2 | >95 | >98:2 |

| 5 | THF | KHMDS (1.15 equiv) | 1.2 | >95 | >98:2 |

| Data adapted from Jørgensen et al., Synlett 2012.[1] |

The use of HMDS bases in THF provides the highest conversion rates while maintaining excellent stereoselectivity.[1]

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its deprotected product, Ingenol 3-angelate (Ingenol Mebutate), exhibits significant biological activity. It is a potent, broad-spectrum activator of Protein Kinase C (PKC) isoenzymes.[2][12] This activation triggers a dual mechanism of action: direct induction of apoptosis in cancer cells and promotion of an inflammatory response that aids in wound healing.[1]

The signaling cascade initiated by Ingenol 3-angelate has been shown to involve the activation of PKCδ, which is crucial for the induction of apoptosis in malignant cells such as those in acute myelogenous leukemia.[2] Furthermore, studies have indicated that Ingenol 3-angelate can suppress tumor development by downregulating the NF-κB-Cox2 signaling pathway.[5]

Table 3: Biological Activity of Ingenol 3-angelate (PEP005)

| Parameter | Target | Value | Cell Line/System |

| Ki | PKC-α | 0.3 nM | In vitro |

| Ki | PKC-β | 0.105 nM | In vitro |

| Ki | PKC-γ | 0.162 nM | In vitro |

| Ki | PKC-δ | 0.376 nM | In vitro |

| Ki | PKC-ε | 0.171 nM | In vitro |

| IC50 | - | 1.41 ± 0.255 nM | WEHI-231 cells |

| IC50 | - | 3.24 ± 2.01 nM | HOP-92 cells |

| IC50 | - | 11.9 ± 1.307 nM | Colo-205 cells |

| Data from MedchemExpress.[12] |

The potent, nanomolar activity of Ingenol 3-angelate underscores the importance of efficient synthetic routes, for which this compound is a critical component.[12] The compound's ability to induce cell death in cancer cells while sparing normal cells makes it a valuable therapeutic agent.[2]

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. This compound | 87980-68-5 [amp.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid isolated from the sap of plants of the Euphorbia genus. It serves as a key intermediate in the semi-synthesis of Ingenol-3-angelate (also known as PEP005 or ingenol mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in oncology and dermatology. This technical guide provides a comprehensive overview of the properties, synthesis, and biological activities of this compound and its closely related, biologically active counterpart, Ingenol-3-angelate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C28H38O6 | PubChem |

| Molecular Weight | 470.6 g/mol | PubChem |

| CAS Number | 87980-68-5 | PubChem |

| Appearance | Natural compound | MedchemExpress |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month | MedchemExpress |

Synthesis

This compound is primarily generated as an intermediate in the semi-synthesis of Ingenol-3-angelate from ingenol. The synthesis involves a two-step process: protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by the regioselective esterification of the C3 hydroxyl group with angelic acid.

Experimental Workflow for Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the semi-synthesis of Ingenol-3-angelate.

Step 1: Protection of Ingenol to form Ingenol-5,20-acetonide

-

Dissolve ingenol in a suitable solvent such as acetone (B3395972) or a mixture of acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Ingenol-5,20-acetonide.

Step 2: Angeloylation of Ingenol-5,20-acetonide

-

Dissolve Ingenol-5,20-acetonide in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Add a base such as 4-dimethylaminopyridine (B28879) (DMAP) and/or N,N-diisopropylethylamine (DIPEA).

-

Add angelic anhydride to the reaction mixture.

-

The reaction can be carried out at room temperature or heated, for example, using microwave irradiation at 150°C for a short duration to achieve a high yield.[1]

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild acid (e.g., dilute HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Mechanism of Action

The biological activity of this class of compounds is primarily attributed to Ingenol-3-angelate, which is readily obtained by the deprotection of this compound. Ingenol-3-angelate is a potent modulator of Protein Kinase C (PKC) isoforms.

Signaling Pathways

Ingenol-3-angelate exerts its effects by activating PKC, particularly the delta isoform (PKCδ), leading to the modulation of downstream signaling pathways, including the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[2]

Caption: Overview of the signaling pathways modulated by Ingenol-3-angelate.

Key Experimental Protocols

The following are detailed protocols for common assays used to characterize the biological effects of Ingenol-3-angelate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Ingenol-3-angelate or this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in a 6-well plate and treat with the test compound and controls for the desired duration.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.

-

Treat cells with the compound of interest for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, phospho-PKCδ, ERK, phospho-ERK, AKT, phospho-AKT, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry analysis can be performed to quantify protein levels relative to a loading control like β-actin.

Conclusion

This compound is a crucial synthetic intermediate for producing the biologically active compound Ingenol-3-angelate. A thorough understanding of its properties, synthesis, and the biological mechanisms of its deprotected form is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The protocols and data presented in this guide are intended to facilitate further research and application of this important class of molecules.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid ester found in the sap of the plant Euphorbia peplus. While direct research on this compound is limited, its structural similarity to the well-characterized compound Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005) allows for a scientifically grounded speculation of its mechanism of action. Ingenol Mebutate is the active ingredient in a topical medication approved for the treatment of actinic keratosis.[1][2][3][4] This guide synthesizes the known mechanisms of related ingenol esters to propose a model for this compound, focusing on its potential dual action of direct cytotoxicity and subsequent immune response. The presence of the 5,20-acetonide group may influence the compound's pharmacokinetic and pharmacodynamic properties, such as its stability, solubility, and interaction with cellular targets.

Core Speculated Mechanism of Action

The proposed mechanism of action for this compound is a dual process involving initial rapid, localized necrosis followed by a robust inflammatory and immune response.[2][5]

-

Primary Necrosis: The initial and rapid effect is believed to be the induction of necrotic cell death in the target cells. This is primarily mediated through the activation of Protein Kinase C (PKC) isoforms.[2][3][6]

-

Secondary Immune Response: The necrotic cell death releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, which in turn recruit immune cells, particularly neutrophils, to the site of application.[2] This leads to a secondary, more targeted elimination of any remaining atypical cells through antibody-dependent cellular cytotoxicity (ADCC).[3][5]

Signaling Pathways

The central signaling event in the action of ingenol esters is the activation of Protein Kinase C (PKC). Ingenol Mebutate is a known activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[7] The activation of specific PKC isoforms, particularly PKCδ, is crucial for its pro-apoptotic and cytotoxic effects.[7][8]

The activation of PKC by this compound is hypothesized to trigger a cascade of downstream signaling events, including:

-

Ras/Raf/MAPK Pathway Activation: PKC activation can lead to the phosphorylation and activation of components of the MAPK pathway, including Raf1, ERK1/2, JNK, and p38 MAPK.[7][8] This pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.

-

PI3K/AKT Pathway Inhibition: Concurrently, ingenol esters have been shown to reduce the levels of the phosphorylated (active) form of AKT/Protein Kinase B, suggesting an inhibition of the pro-survival PI3K/AKT pathway.[8]

-

NF-κB Signaling Modulation: Ingenol-3-angelate has been demonstrated to inhibit the nuclear translocation of the NF-κB p65 subunit and suppress the gene expression of NF-κB, COX-2, and iNOS, which are key mediators of inflammation and cell survival.[9]

-

E2F-Regulated Gene Expression Changes: Transcriptomic studies of Ingenol Mebutate have revealed differential regulation of E2F-responsive genes in the epidermis and dermis, which could be attributed to varying levels of PKC isoforms in different skin layers.[6]

Signaling Pathway Diagram

Caption: Speculated signaling cascade initiated by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables summarize representative data for the closely related Ingenol Mebutate (PEP005) from various studies.

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate (PEP005)

| Cell Line | Assay | Concentration Range | Effect | Reference |

| Melanoma Cells | Apoptosis/Necrosis Assay | 1-100 µg/mL | High concentrations (100 µg/mL) induce necrosis; lower concentrations (1-10 µg/mL) modulate TRAIL-induced apoptosis. | [10] |

| Colo205 (Colon Cancer) | Cell Cycle Analysis | Not specified | Time- and concentration-dependent decrease of cells in S phase and induction of apoptosis. | [8] |

| Acute Myeloid Leukemia (AML) | Apoptosis Assay | Nanomolar concentrations | Induction of apoptosis in primary AML cells and cell lines. | [4] |

Table 2: Modulation of Signaling Proteins by Ingenol Mebutate (PEP005)

| Cell Line | Protein | Effect | Method | Reference |

| Colo205 | PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, PTEN | Increased phosphorylation | Western Blot | [8] |

| Colo205 | PKCα, Phospho-AKT | Reduced expression/phosphorylation | Western Blot | [8] |

| Human Melanoma Cells | NF-κB p65 | Inhibition of nuclear translocation | Not specified | [9] |

| Human Melanoma Cells | PKCδ, PKCɛ | Activation | Not specified | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound, based on protocols used for Ingenol Mebutate.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cell Culture: Plate target cells (e.g., A431 squamous cell carcinoma, HaCaT keratinocytes) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis of Signaling Pathway Activation

-

Objective: To assess the effect of this compound on the phosphorylation and expression of key signaling proteins.

-

Methodology:

-

Cell Lysis: Treat cells with this compound for specified times. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., phospho-PKCδ, total PKCδ, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro characterization of the compound's effects.

Conclusion and Future Directions

The mechanism of action of this compound is strongly predicted to mirror that of Ingenol Mebutate, centering on a dual mechanism of PKC-mediated primary necrosis and a subsequent inflammatory immune response. The acetonide modification at the 5 and 20 positions may alter its potency, stability, or cellular uptake, which warrants further investigation.

Future research should focus on directly characterizing the effects of this compound through:

-

Direct comparative studies with Ingenol Mebutate to assess relative potency and efficacy.

-

Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

In vivo studies in animal models of skin cancer to validate the dual mechanism of action and assess its therapeutic potential.

-

Comprehensive analysis of its effects on various PKC isoforms to determine its specific binding profile and downstream consequences.

By undertaking these studies, a clearer and more complete understanding of the therapeutic potential of this compound can be achieved.

References

- 1. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response [pubmed.ncbi.nlm.nih.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Ingenol Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Ingenol (B1671944) derivatives, a class of diterpenoids primarily isolated from plants of the Euphorbia genus, have garnered significant scientific interest due to their potent and diverse biological activities.[1][2][3] The parent compound, ingenol, forms the structural core for a range of semi-synthetic and synthetic analogs, most notably ingenol mebutate (also known as ingenol-3-angelate or PEP005), which gained FDA approval for the topical treatment of actinic keratosis.[4][5] The therapeutic potential of these compounds extends beyond dermatology, with extensive research highlighting their roles in oncology and virology.

This technical guide provides an in-depth overview of the biological activities of ingenol derivatives, focusing on their molecular mechanisms, structure-activity relationships, and applications in cancer therapy and HIV latency reversal. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of ingenol derivatives is the Protein Kinase C (PKC) family of serine/threonine kinases.[6][7][8] These enzymes are crucial mediators in cellular signal transduction, regulating a wide array of processes including cell proliferation, differentiation, apoptosis, and immune responses.[6][9] Ingenol derivatives function as potent PKC agonists, initiating a cascade of downstream signaling events.[8][10]

Interaction with PKC Isoforms

Ingenol derivatives are broad-range activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[6] Upon binding, they mimic the function of the endogenous second messenger diacylglycerol (DAG), causing the translocation of PKC isoforms from the cytosol to cellular membranes (plasma, nuclear, or mitochondrial), a key step in their activation.[6][11] The specific pro-apoptotic and immunomodulatory effects of certain ingenol derivatives, such as PEP005, have been strongly linked to the activation and translocation of PKCδ.[6][9]

Downstream Signaling Pathways

PKC activation by ingenol derivatives triggers several critical downstream signaling pathways:

-

NF-κB Pathway: Activation of the PKC-NF-κB signaling axis is a hallmark of ingenol derivative activity.[10][12] This pathway is central to their ability to induce the expression of pro-inflammatory cytokines and to reactivate latent HIV.[12][13]

-

MAPK Pathway: The Ras/Raf/MAPK signaling cascade is also modulated, influencing cell proliferation and survival.[4]

-

AKT/PKB Pathway: Inhibition of the pro-survival AKT/PKB pathway has been observed, contributing to the pro-apoptotic effects of these compounds.[4][9]

Anticancer Activity

Ingenol derivatives exhibit potent antitumor activity across a wide range of human cancer cell lines, including those from breast, esophageal, and pancreatic cancers, as well as leukemia.[9][14][15][16] Their mechanism of action in cancer is often described as a dual process involving direct cytotoxicity followed by an induced immune response.[5][17]

Direct Cytotoxicity: Apoptosis and Necrosis

At nanomolar to micromolar concentrations, ingenol derivatives induce cell death through both apoptosis and primary necrosis.[5][6][9]

-

Apoptosis: The induction of programmed cell death is a key anticancer mechanism.[3][15] Studies have shown that ingenol derivatives can cause cell cycle arrest, disruption of the mitochondrial membrane potential, and activation of caspases, leading to apoptosis.[9][18] In some breast cancer cells, this has been linked to a p53-mediated pathway.[15]

-

Necrosis: Particularly with topical application of ingenol mebutate, a rapid induction of necrosis in dysplastic cells is observed.[5][7] This is characterized by mitochondrial swelling and rupture of the plasma membrane.[5]

Immunomodulatory Effects

The initial phase of cell death releases pro-inflammatory cytokines and danger-associated molecular patterns (DAMPs).[7] This triggers a secondary inflammatory response, characterized by the infiltration of neutrophils and other immune cells.[5][7] These recruited neutrophils can then eliminate any remaining tumor cells through mechanisms like antibody-dependent cellular cytotoxicity (ADCC), contributing to a durable therapeutic effect.[5][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR | PLOS One [journals.plos.org]

- 3. Ingenol mebutate: potential for further development of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription | PLOS Pathogens [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Nexus of Synthesis and Activity: A Technical Guide to Ingenol-5,20-acetonide-3-O-angelate and its Relationship to Ingenol Mebutate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol (B1671944) mebutate, the active pharmaceutical ingredient in Picato®, has been a compound of significant interest for its potent activity in treating actinic keratosis. Its complex diterpenoid structure has necessitated innovative synthetic strategies. This technical guide provides an in-depth exploration of the relationship between ingenol mebutate and a key synthetic intermediate, Ingenol-5,20-acetonide-3-O-angelate. We will delve into the semi-synthetic pathway that connects these two molecules, detail the biological mechanism of action of ingenol mebutate, and present available quantitative data to contextualize its activity. This document aims to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Ingenol mebutate, also known as ingenol-3-angelate or PEP005, is a diterpenoid ester isolated from the sap of the plant Euphorbia peplus.[1][2] Its journey from a traditional remedy for skin conditions to an FDA-approved topical treatment for actinic keratosis has been a testament to its potent biological activity. The structural complexity of ingenol, the parent alcohol, has made its total synthesis a formidable challenge for synthetic chemists, with notable advances such as Baran's 14-step synthesis from (+)-3-carene.[3][4][5] However, for the practical production of ingenol mebutate, a semi-synthetic approach starting from the more readily available ingenol has been employed. A crucial component of this strategy is the use of a protected intermediate, this compound, to achieve regioselective esterification. This guide will illuminate the critical role of this acetonide-protected intermediate in the synthesis of ingenol mebutate and provide a detailed overview of the latter's mechanism of action.

The Synthetic Relationship: A Pathway to Ingenol Mebutate

The semi-synthesis of ingenol mebutate from ingenol leverages the differential reactivity of the hydroxyl groups on the ingenol core. To selectively introduce the angelate ester at the C3 position, the more reactive C5 and C20 hydroxyl groups are first protected as an acetonide.[6][7] This protection strategy is key to a high-yielding and stereoselective synthesis.[6][8]

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are often proprietary, the key transformations are described in the scientific literature.

Step 1: Synthesis of Ingenol-5,20-acetonide

This step involves the protection of the C5 and C20 diol of ingenol as an acetonide.

-

General Procedure: Ingenol is reacted with a ketone or ketal, such as acetone (B3395972) or 2,2-dimethoxypropane, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent. The reaction is typically stirred at room temperature until completion, followed by an aqueous workup and purification by chromatography.

Step 2: Synthesis of this compound

The selective esterification of the C3 hydroxyl group is then carried out.

-

General Procedure: Ingenol-5,20-acetonide is dissolved in an appropriate solvent (e.g., toluene (B28343) or dichloromethane) and reacted with an angeloylating agent, such as angelic anhydride or angeloyl chloride, in the presence of a base (e.g., pyridine, DMAP, or a non-nucleophilic base like LiHMDS).[6] The use of angelic anhydride is reported to be effective in preventing the isomerization of the angelate (Z-form) to the tiglate (E-form).[6][8] The reaction mixture is stirred, potentially with heating, and upon completion, it is quenched, extracted, and the product is purified.

Step 3: Deprotection to Yield Ingenol Mebutate

The final step is the removal of the acetonide protecting group.

-

General Procedure: this compound is treated with an acid in a protic solvent. This is typically achieved through acidic hydrolysis using a dilute acid such as phosphoric acid or hydrochloric acid in a solvent mixture containing water (e.g., THF/water). The reaction is monitored until the deprotection is complete, followed by neutralization, extraction, and purification of the final product, ingenol mebutate.

Biological Mechanism of Action of Ingenol Mebutate

Ingenol mebutate exerts its therapeutic effect through a dual mechanism of action: direct cytotoxicity on dysplastic keratinocytes and induction of a localized inflammatory response that eliminates residual aberrant cells.[7][9][10] This activity is primarily mediated by the activation of Protein Kinase C (PKC) isoforms.[7][11][12]

Protein Kinase C Activation

Ingenol mebutate is a potent activator of several PKC isoforms, with a particular selectivity for PKCδ.[7][12] Upon binding, it induces the translocation of PKCδ from the cytoplasm to cellular membranes, initiating downstream signaling cascades.[5]

Induction of Cell Death

The activation of PKCδ by ingenol mebutate leads to rapid mitochondrial swelling and disruption of the plasma membrane in dysplastic keratinocytes, resulting in primary necrosis.[7] This direct cytotoxic effect is a key component of its rapid lesion-clearing properties.

Inflammatory Response

Beyond direct cell killing, the activation of the PKC/MEK/ERK signaling pathway by ingenol mebutate stimulates the release of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α.[7][9] This creates a local inflammatory environment that recruits neutrophils and other immune cells to the site of application. These immune cells then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), helping to eliminate any remaining dysplastic cells.[7]

Quantitative Data

The following tables summarize the available quantitative data for ingenol mebutate. At present, there is a lack of publicly available data on the specific biological activity of this compound.

Table 1: In Vitro Activity of Ingenol Mebutate

| Assay | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | Keratinocytes | IC50 | 200-300 µM | [9] |

| Cytotoxicity | HSC-5 (SCC) | IC50 | 200-300 µM | [9] |

| Cytotoxicity | HeLa | IC50 | 200-300 µM | [9] |

| PKC Binding | PKCα | Ki | ~2.3 nM | [13] |

| Cell Proliferation | WEHI-231 | IC50 | ~10 nM | [13] |

| Cell Proliferation | Colo-205 | IC50 | ~30 nM | [13] |

Table 2: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis

| Treatment Area | Concentration | Dosing Regimen | Complete Clearance Rate | Partial Clearance Rate (>75% lesion reduction) | Reference |

| Face and Scalp | 0.015% | Once daily for 3 days | 42.2% | 63.9% | |

| Trunk and Extremities | 0.05% | Once daily for 2 days | 34.1% | 49.1% |

Conclusion

This compound is a pivotal, yet transient, player in the semi-synthesis of the potent anti-actinic keratosis agent, ingenol mebutate. Its role as a protected intermediate enables the regioselective introduction of the crucial angelate ester at the C3 position of the ingenol core. While the acetonide itself is not the biologically active endpoint, its existence is fundamental to a viable synthetic route. The final product, ingenol mebutate, exhibits a compelling dual mechanism of action, combining direct, rapid cytotoxicity with a robust, localized immune response, all orchestrated through the activation of the PKC signaling pathway. The quantitative data underscores its potency, although it is important to note the safety concerns regarding an increased risk of skin cancer that have led to the suspension of its marketing authorization in Europe. This guide provides a comprehensive overview of the chemical relationship and biological activities of these two related molecules, offering a valuable resource for the scientific community. Further research into novel ingenol derivatives with improved safety profiles remains an active and important area of investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 9. Portico [access.portico.org]

- 10. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Pivotal Role of Ingenol-5,20-acetonide-3-O-angelate in the Synthesis of the Anticancer Agent PEP005 (Ingenol Mebutate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate (PEP005), the active ingredient in Picato®, is a potent diterpenoid ester approved for the topical treatment of actinic keratosis. Its complex molecular architecture and significant therapeutic potential have driven extensive research into its synthesis and mechanism of action. A key strategy in the semi-synthesis of PEP005 from the more readily available natural product, ingenol, involves the use of a protected intermediate, Ingenol-5,20-acetonide-3-O-angelate. This in-depth technical guide elucidates the critical role of this intermediate, providing detailed experimental protocols, quantitative data, and a thorough examination of the associated signaling pathways.

The Synthetic Strategy: A Three-Act Play

The semi-synthesis of PEP005 from ingenol is a carefully orchestrated three-step process designed to achieve regioselective esterification at the C3 hydroxyl group, which is crucial for its biological activity. This compound is the star of the second act, the protected intermediate that allows for the precise introduction of the angelate group.

Act I: Protection of the C5 and C20 Diols

The journey begins with the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide. This step is essential to prevent unwanted side reactions during the subsequent esterification.

Act II: Stereoselective Angeloylation

With the C5 and C20 hydroxyls masked, the C3 hydroxyl group is selectively esterified with angelic acid. This reaction is the cornerstone of the synthesis, and the formation of this compound is the key outcome.

Act III: Deprotection to Yield PEP005

The final act involves the removal of the acetonide protecting group to unveil the final product, ingenol mebutate (PEP005).

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of PEP005. The following table summarizes the available quantitative data for the semi-synthesis of ingenol mebutate and related ingenol derivatives.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Acetonide Protection of Ingenol | 2,2-Dimethoxypropane, p-toluenesulfonic acid | High | General Procedure |

| 2 | Angeloylation of Ingenol-5,20-acetonide | Angelic anhydride (B1165640), DMAP, DIPEA, Acetonitrile, Microwave, 150 °C | 94 | [1] |

| 3 | Acetonide Deprotection | Aqueous Hydrochloric Acid, Room Temperature | 69 | [1] |

| Overall | Ingenol to PEP005 | Three-step sequence | ~31 |

Detailed Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide

-

Dissolution: Dissolve ingenol in a suitable solvent such as anhydrous acetone (B3395972) or a mixture of acetone and 2,2-dimethoxypropane.

-

Acid Catalysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound

-

Reagent Preparation: In a microwave-safe vessel, combine Ingenol-5,20-acetonide, angelic anhydride (or angelic acid with a suitable coupling agent), 4-dimethylaminopyridine (B28879) (DMAP), and N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 150 °C. The reaction time will vary depending on the specific microwave reactor and power settings. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

-

Purification: Wash the organic phase sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The desired product is purified by flash column chromatography on silica gel.

Protocol 3: Synthesis of PEP005 (Ingenol Mebutate) via Deprotection

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Acid Addition: Add a strong acid, such as aqueous hydrochloric acid (HCl), to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

-

Neutralization and Extraction: Carefully neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, ingenol mebutate, is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel.[2][3]

Mechanism of Action: PEP005 Signaling Pathways

PEP005 exerts its potent anticancer effects through a dual mechanism of action: direct induction of cell death and promotion of an inflammatory response.[4] At the core of these effects lies the activation of Protein Kinase C (PKC) isozymes.

Primary Signaling Cascade: PKC Activation and the MEK/ERK Pathway

PEP005 is a broad activator of classical and novel PKC isoforms.[5] However, its pro-apoptotic effects are primarily mediated through the activation of PKCδ.[6] Upon activation by PEP005, PKCδ translocates to different cellular compartments, including the nucleus, where it initiates a downstream signaling cascade that ultimately leads to apoptosis.[5]

A key downstream effector of PKC is the mitogen-activated protein kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade. PEP005-induced PKC activation leads to the phosphorylation and activation of Raf, which in turn phosphorylates and activates MEK. Activated MEK then phosphorylates and activates the extracellular signal-regulated kinase (ERK).[7]

Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, leading to changes in gene expression that promote apoptosis.[8]

Experimental Workflow for Investigating PEP005 Signaling

The following diagram outlines a typical experimental workflow to investigate the signaling pathways activated by PEP005.

Conclusion

This compound stands as a linchpin in the efficient semi-synthesis of PEP005. Its formation allows for the crucial, regioselective introduction of the angelate ester at the C3 position, a structural feature paramount to the drug's potent biological activity. Understanding the nuances of its synthesis, including detailed protocols and quantitative yields, is vital for the optimization of PEP005 production. Furthermore, a deep comprehension of the intricate signaling pathways triggered by PEP005, initiated by the activation of PKC and propagated through the MEK/ERK cascade, provides a solid foundation for the rational design of novel ingenol analogs and the development of next-generation anticancer therapies. This guide serves as a comprehensive resource for professionals dedicated to advancing the frontiers of cancer drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Analysis and purification of eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ingenol-5,20-acetonide-3-O-angelate: A Detailed Protocol for Drug Development Professionals

Application Note: The synthesis of Ingenol-5,20-acetonide-3-O-angelate is a crucial intermediate step in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent agent for the treatment of actinic keratosis.[1][2] The acetonide protection of the C5 and C20 hydroxyl groups of ingenol allows for the selective angeloylation of the C3 hydroxyl group. This method is designed to be high-yielding and stereoconservative, preventing the isomerization of the angelate ester to the thermodynamically more stable tiglate form, which is critical for retaining biological activity.[1][2]

This document provides detailed protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

I. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Ingenol-5,20-acetonide and its subsequent angeloylation.

| Step | Reactants | Reagents & Solvents | Reaction Time | Temperature | Yield |

| Acetonide Protection | Ingenol | 2,2-Dimethoxypropane (B42991), Acetone (B3395972), p-Toluenesulfonic acid | 2 hours | Room Temperature | >95% |

| Angeloylation (Method A) | Ingenol-5,20-acetonide, Angelic acid | 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine (B128534), Toluene | 1 hour | Room Temperature | ~94% |

| Angeloylation (Method B) | Ingenol-5,20-acetonide, Angeloyl chloride | Pyridine, Dichloromethane | 12 hours | 0 °C to RT | N/A |

II. Experimental Protocols

A. Synthesis of Ingenol-5,20-acetonide

This protocol describes the protection of the C5 and C20 hydroxyl groups of ingenol using 2,2-dimethoxypropane to form the acetonide.

Materials:

-

Ingenol

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve ingenol in anhydrous acetone and add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Ingenol-5,20-acetonide.

B. Synthesis of this compound

This protocol details the stereoconservative angeloylation of the C3 hydroxyl group of Ingenol-5,20-acetonide. A high-yielding method using 2,4,6-trichlorobenzoyl chloride is described.[1]

Materials:

-

Ingenol-5,20-acetonide

-

Angelic acid

-

2,4,6-Trichlorobenzoyl chloride

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of angelic acid in anhydrous toluene, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride.

-

Stir the mixture at room temperature for 1 hour to form the mixed anhydride (B1165640).

-

In a separate flask, dissolve Ingenol-5,20-acetonide in anhydrous toluene.

-

Add 4-dimethylaminopyridine (DMAP) and the freshly prepared mixed anhydride solution to the Ingenol-5,20-acetonide solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford this compound.

III. Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for In Vitro Use of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

Product Name: Ingenol-5,20-acetonide-3-O-angelate Synonyms: Ingenol (B1671944) 3-angelate 5,20-acetonide CAS Number: 87980-68-5

Introduction

This compound is a derivative of Ingenol-3-angelate (also known as I3A or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Ingenol-3-angelate is a natural diterpenoid ester extracted from the sap of Euphorbia peplus.[3] The acetonide group at the 5 and 20 positions is a protective group, and its removal yields the biologically active Ingenol-3-angelate. These application notes provide protocols for the in vitro use of this compound, with the understanding that its biological effects are primarily mediated by its deprotected form, Ingenol-3-angelate. The primary mechanism of action involves the activation of PKC, which in turn modulates various downstream signaling pathways, leading to cellular responses such as apoptosis, cell cycle arrest, and inflammation.[1][4]

Data Presentation

The following table summarizes the quantitative data for the biological effects of Ingenol-3-angelate (the active form of this compound) in various cancer cell lines.

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |

| Colo205 (Colon Cancer) | Cell Cycle Analysis | Not Specified | Time-dependent | Decrease of cells in S phase.[4] |

| Colo205 (Colon Cancer) | Apoptosis Assay | Concentration-dependent | Not Specified | Induction of apoptosis.[4] |

| Melanoma Cells | Cytotoxicity Assay | 100 µg/mL | Not Specified | Cell death primarily through necrosis.[5] |

| Melanoma Cells | Apoptosis Assay | 100 µg/mL | Not Specified | Apoptosis observed in 20% of cell lines.[5] |

| A2058 & HT144 (Melanoma) | MTT Assay | 1 µM and 5 µM | 48 hours | Decreased cell viability.[3] |

| A2058 & HT144 (Melanoma) | Cell Cycle Analysis | Not Specified | 24 hours | G1 and G2/M phase arrest.[3] |

| 3B11 (Endothelial Cells) | Capillary Network Disruption | 50 nM | 1 hour | Damage to preformed capillary networks.[2] |

Mechanism of Action & Signaling Pathways

Ingenol-3-angelate, the active form of this compound, is a potent activator of Protein Kinase C (PKC) isoforms.[1][2] This activation triggers a cascade of downstream signaling events.

-

PKC Activation: Binds to and activates various PKC isoforms, with a notable selectivity for PKCδ.[2] This activation leads to the translocation of PKCδ from the cytosol to the nucleus and other cellular membranes.[4]

-

MAPK Pathway Activation: Activation of PKC leads to the phosphorylation and activation of the Ras/Raf/MAPK pathway, including ERK1/2, JNK, and p38 MAPK.[4]

-

PI3K/AKT Pathway Inhibition: The compound can lead to reduced expression of PKCα and decreased levels of phosphorylated (active) AKT/protein kinase B, thereby inhibiting this pro-survival pathway.[4]

-

NF-κB Signaling Downregulation: In melanoma cells, Ingenol-3-angelate has been shown to inhibit the levels of NF-κB p65 protein, its phosphorylation, and nuclear translocation, leading to the suppression of downstream targets like COX-2 and iNOS.[3]

The following diagram illustrates the primary signaling pathways modulated by Ingenol-3-angelate.

Caption: Signaling pathways activated by Ingenol-3-angelate.

Experimental Protocols

Preparation of Stock Solutions

-

Solubility: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[6]

-

Storage: Store the solid compound at room temperature for short periods. For long-term storage, prepare stock solutions and store them at -20°C for up to one month or -80°C for up to six months.[7]

-

Protocol:

-

To make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for 1 mg of the compound (MW: 470.6 g/mol ), add 212.5 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of the compound on cancer cell lines.[3]

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., A2058, HT144 melanoma cells)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 hours).[3]

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol allows for the analysis of changes in protein levels and phosphorylation states following treatment with the compound.[3][4]

-

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCδ, anti-p-ERK, anti-AKT, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the protein of interest to a loading control like β-actin.

-

Experimental Workflow

The following diagram outlines a general workflow for in vitro experiments using this compound.

Caption: General workflow for in vitro experiments.

Important Considerations

-

Acetonide Deprotection: As this compound is a protected form of the active compound, its biological activity may depend on the rate and extent of deprotection to Ingenol-3-angelate under the specific in vitro conditions. This should be considered when interpreting results.

-

Cell Line Specificity: The effects of this compound can be highly cell-line dependent, likely due to varying expression levels of PKC isoforms.[5]

-

Concentration and Time Dependence: The observed cellular effects are both concentration- and time-dependent. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.

-

Controls: Always include appropriate vehicle controls (e.g., DMSO) in all experiments. Positive controls known to modulate the pathways of interest are also recommended.

-

Safety Precautions: Handle the compound with appropriate personal protective equipment (PPE) in a laboratory setting. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:87980-68-5 | Manufacturer ChemFaces [chemfaces.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate, a derivative of Ingenol Mebutate (also known as PEP005), is a potent activator of Protein Kinase C (PKC) isoforms.[1][2] This compound has garnered significant interest in cancer research due to its ability to induce cell death in various cancer cell lines.[1][3] Its mechanism of action involves the activation of PKC, which in turn modulates downstream signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis or necrosis.[4] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Quantitative Analysis of Ingenol Mebutate Activity

The following tables summarize the inhibitory and binding constants of Ingenol Mebutate (PEP005) across various cell lines and PKC isoforms.

Table 1: IC50 Values of Ingenol Mebutate in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| WEHI-231 | B-cell Lymphoma | 1.41 ± 0.255 nM | [2] |

| HOP-92 | Non-small Cell Lung Cancer | 3.24 ± 2.01 nM | [2] |

| Colo-205 | Colorectal Adenocarcinoma | 11.9 ± 1.307 nM | [2] |

| HeLa | Cervical Cancer | 5.8 µM | [5] |

| A2058 | Melanoma | ~38 µM | [6] |

| HT144 | Melanoma | ~46 µM | [6] |

Table 2: Binding Affinity (Ki) and EC50 Values of Ingenol Mebutate for PKC Isoforms

| PKC Isoform | Ki Value (nM) | EC50 Value (nM) in WEHI-231 cells | Reference |

| PKC-α | 0.3 | 13 ± 2.4 | [2] |

| PKC-βI | 0.105 | 4.37 ± 0.4 | [2] |

| PKC-βII | - | 10.5 ± 2.2 | [2] |

| PKC-γ | 0.162 | - | [2] |

| PKC-δ | 0.376 | 38.6 ± 2.9 | [2] |

| PKC-ε | 0.171 | 1.08 ± 0.01 | [2] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

-

This compound

-

Human cancer cell line of interest (e.g., A2058, HT144, K562)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[7]

-